

The Role of NR-V04 in Modulating Immune Cell Populations: A Technical Guide

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Compound of Interest

Compound Name: NR-V04
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Abstract

NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC), has emerged as a potent modulator of the tumor microenvironment (TME) by targeting the nuclear receptor NR4A1 for degradation. This technical guide provides an in-depth overview of the mechanism of action of **NR-V04** and its profound impact on various immune cell populations. Through the degradation of NR4A1, **NR-V04** orchestrates a shift in the TME from an immunosuppressive to an anti-tumorigenic state, primarily by augmenting the populations of tumor-infiltrating B cells and effector T cells while concurrently reducing myeloid-derived suppressor cells. This guide will detail the experimental evidence, key signaling pathways, and methodologies utilized to elucidate the immunomodulatory functions of **NR-V04**, offering valuable insights for researchers and professionals in the field of cancer immunotherapy.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. A key challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the

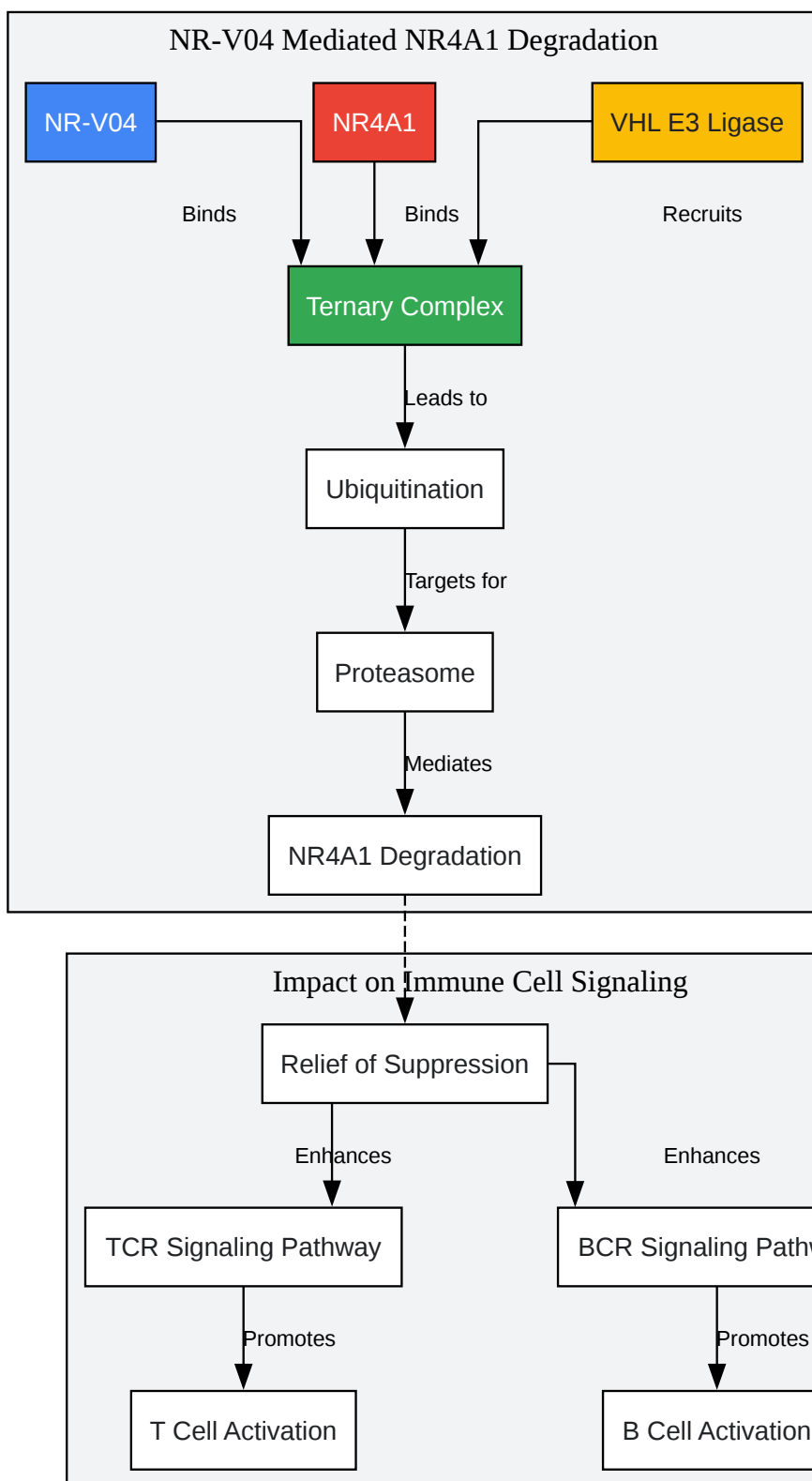
TME. The nuclear receptor NR4A1 has been identified as a crucial regulator in maintaining this immunosuppressive state.[1][2] **NR-V04**, a PROTAC designed to specifically degrade NR4A1, represents a novel therapeutic strategy to dismantle this immunosuppression and unleash a potent anti-tumor immune response.[1] This document serves as a comprehensive resource on the mechanisms by which **NR-V04** modulates immune cell populations.

Mechanism of Action of NR-V04

NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1.[1] It functions by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[3][4] This proximity-induced ternary complex formation leads to the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[3][5] The degradation of NR4A1 is rapid, occurring within hours of treatment in vitro, and is sustained for several days in vivo.[1] This targeted degradation effectively removes a key transcriptional regulator that governs the function of multiple immune cell types within the TME.[3][4]

Signaling Pathway

The degradation of NR4A1 by **NR-V04** relieves the suppression of key signaling pathways in immune cells, particularly the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][6] Gene set enrichment analysis has revealed an inverse correlation between NR4A1 expression and the activity of these crucial immune signaling cascades.[3]



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Caption: Mechanism of **NR-V04** and its impact on immune signaling.

Modulation of Immune Cell Populations

Treatment with **NR-V04** leads to a significant remodeling of the immune cell landscape within the tumor microenvironment. The most prominent effects are observed in B cell, T cell, and myeloid-derived suppressor cell populations.[3][7][8]

Induction of Tumor-Infiltrating B Cells (TI-B cells)

A key and unexpected finding of **NR-V04** treatment is the substantial increase in tumor-infiltrating B cells.[1][3] This effect is observed in multiple melanoma mouse models.[4] The induced B cell population primarily consists of plasmablasts, which are known for their early and rapid antibody responses.[3] Furthermore, **NR-V04** treatment enhances the expression of BCR isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor antigens.[3] The anti-tumor efficacy of **NR-V04** is completely abrogated in B cell-deficient mice, highlighting the critical role of these cells in the therapeutic response.[3]

Enhancement of T Cell Effector Functions

NR-V04 treatment also positively impacts T cell populations. Specifically, it leads to an increase in effector memory CD8+ T cells (Tem) in both the spleen and tumors.[6] The degradation of NR4A1 in T cells is thought to reverse T cell exhaustion, a state of dysfunction commonly observed in the TME.[4] Depletion of CD8+ T cells diminishes the therapeutic efficacy of **NR-V04**, underscoring their contribution to the anti-tumor response.[4]

Reduction of Myeloid-Derived Suppressor Cells (MDSCs)

In addition to promoting anti-tumor immune cells, **NR-V04** also curtails immunosuppressive cell populations. Treatment with **NR-V04** results in a significant decrease in monocytic myeloid-derived suppressor cells (m-MDSCs) in both tumors and peripheral blood.[6][7] MDSCs are potent suppressors of T cell and B cell function, and their reduction by **NR-V04** likely contributes to the overall enhancement of the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the quantitative effects of **NR-V04** on various immune cell populations as determined by flow cytometry analysis in preclinical melanoma models.

Table 1: Effect of **NR-V04** on Tumor-Infiltrating B Cells in B16F10 Melanoma Model

Cell Population	Vehicle Control (%)	NR-V04 Treatment (%)	Fold Change
B220+ cells	14.7	30.1	~2.05
Plasmablasts	Not specified	Significantly Increased	-
IgD+IgM-	Not specified	Increased	-
IgD+IgM+	Not specified	Increased	-

Data from flow cytometry analysis of tumors from B16F10 melanoma-bearing mice treated with 1.8 mg/kg **NR-V04**.^[3]

 Table 2: Effect of **NR-V04** on Other Immune Cell Populations

Cell Population	Location	Change with NR-V04 Treatment
Effector Memory CD8+ T cells (Tem)	Spleen and Tumors	Increased
Monocytic MDSCs (m-MDSCs)	Tumors and Blood	Decreased

Qualitative changes observed in preclinical models following **NR-V04** administration.^{[6][7]}

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **NR-V04**'s immunomodulatory effects.

In Vivo Murine Tumor Studies and Immune Cell Analysis

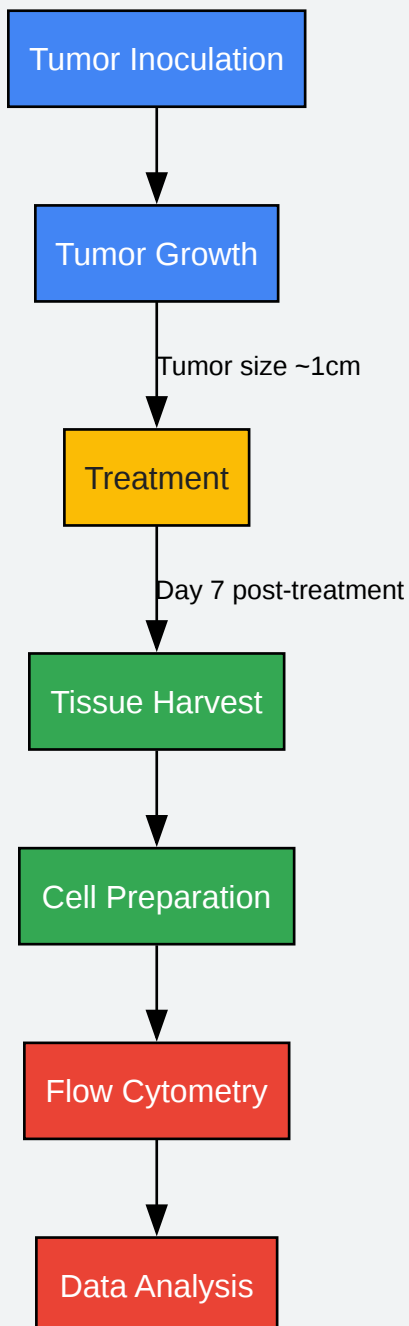
Objective: To evaluate the in vivo anti-tumor efficacy of **NR-V04** and its effect on immune cell populations within the TME.

Protocol:

- Tumor Cell Inoculation: Syngeneic mouse melanoma cells (e.g., B16F10 or Yumm1.7) are subcutaneously injected into immunocompetent mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- **NR-V04** Administration: Once tumors reach a specified size (e.g., 1 cm in diameter), mice are treated with **NR-V04** (e.g., 1.8 mg/kg via intraperitoneal injection) or vehicle control. A typical dosing schedule involves two treatments on day 1 and day 4.[3][6]
- Tissue Collection: At a predetermined endpoint (e.g., day 7), tumors, spleens, and peripheral blood are collected.[6]
- Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate single-cell suspensions. Spleens are mechanically dissociated, and red blood cells are lysed.
- Flow Cytometry Staining: Single-cell suspensions are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., B220 for B cells, CD8 for T cells, CD11b and Ly6C for m-MDSCs).
- Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentages of different immune cell populations.

Experimental Workflow Diagram

In Vivo Experimental Workflow for NR-V04 Immune Modulation Analysis



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